molecular formula C27H31N3O2 B3640455 N2,N5-BIS[2-METHYL-6-(PROPAN-2-YL)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE

N2,N5-BIS[2-METHYL-6-(PROPAN-2-YL)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE

Cat. No.: B3640455
M. Wt: 429.6 g/mol
InChI Key: YRNSQFOCFHMREP-UHFFFAOYSA-N
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Description

N2,N5-BIS[2-METHYL-6-(PROPAN-2-YL)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of pyridine-2,5-dicarboxamide derivatives. This compound is characterized by the presence of two 2-methyl-6-(propan-2-yl)phenyl groups attached to the nitrogen atoms at positions 2 and 5 of the pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-BIS[2-METHYL-6-(PROPAN-2-YL)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE typically involves the condensation of pyridine-2,5-dicarboxylic acid with 2-methyl-6-(propan-2-yl)aniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

N2,N5-BIS[2-METHYL-6-(PROPAN-2-YL)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N2,N5-BIS[2-METHYL-6-(PROPAN-2-YL)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions in coordination complexes, thereby stabilizing reactive intermediates and facilitating catalytic processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N5-BIS[2-METHYL-6-(PROPAN-2-YL)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

2-N,5-N-bis(2-methyl-6-propan-2-ylphenyl)pyridine-2,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O2/c1-16(2)21-11-7-9-18(5)24(21)29-26(31)20-13-14-23(28-15-20)27(32)30-25-19(6)10-8-12-22(25)17(3)4/h7-17H,1-6H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNSQFOCFHMREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CN=C(C=C2)C(=O)NC3=C(C=CC=C3C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2,N5-BIS[2-METHYL-6-(PROPAN-2-YL)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE
Reactant of Route 2
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N2,N5-BIS[2-METHYL-6-(PROPAN-2-YL)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE
Reactant of Route 3
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N2,N5-BIS[2-METHYL-6-(PROPAN-2-YL)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N2,N5-BIS[2-METHYL-6-(PROPAN-2-YL)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE
Reactant of Route 5
N2,N5-BIS[2-METHYL-6-(PROPAN-2-YL)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE
Reactant of Route 6
N2,N5-BIS[2-METHYL-6-(PROPAN-2-YL)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE

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